4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenylhydrazine in the presence of a base such as triethylamine. This is followed by the acylation of the resulting intermediate with phenylacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and certain cancers.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzenesulfonamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzenesulfonamide
- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[(E)-1-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]ethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C26H29N3O3S/c1-19(27-28-25(30)18-20-8-6-5-7-9-20)21-10-14-23(15-11-21)29-33(31,32)24-16-12-22(13-17-24)26(2,3)4/h5-17,29H,18H2,1-4H3,(H,28,30)/b27-19+ |
InChI Key |
YPGAOQFXGLAEKD-ZXVVBBHZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.